molecular formula C11H22N2O B2965045 2-[cycloheptyl(methyl)amino]-N-methylacetamide CAS No. 1252443-78-9

2-[cycloheptyl(methyl)amino]-N-methylacetamide

Cat. No.: B2965045
CAS No.: 1252443-78-9
M. Wt: 198.31
InChI Key: PUSPCRKLLFPKEY-UHFFFAOYSA-N
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Description

2-[cycloheptyl(methyl)amino]-N-methylacetamide is a synthetic compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol. This compound is known for its various research applications in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cycloheptyl(methyl)amino]-N-methylacetamide typically involves the reaction of cycloheptylamine with N-methylacetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-[cycloheptyl(methyl)amino]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[cycloheptyl(methyl)amino]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 2-[cycloheptyl(methyl)amino]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as diamine oxidases and polyamine oxidases, which play a role in various physiological processes . By inhibiting these enzymes, the compound can modulate the levels of biogenic amines and polyamines, leading to various biological effects .

Comparison with Similar Compounds

2-[cycloheptyl(methyl)amino]-N-methylacetamide can be compared with other similar compounds, such as:

    N-ethyl-N-[(cycloheptyl)methyl]-4,8-diazaundecane: Another diamine-based compound with similar inhibitory effects on amine oxidases.

    1,4-diamino-2-butyne: A diamine compound known for its inhibitory activity on polyamine oxidases.

    1,8-diamino-3,6-dioxaoctane: A diamine with structural similarities and similar biological activities.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-[cycloheptyl(methyl)amino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12-11(14)9-13(2)10-7-5-3-4-6-8-10/h10H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSPCRKLLFPKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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